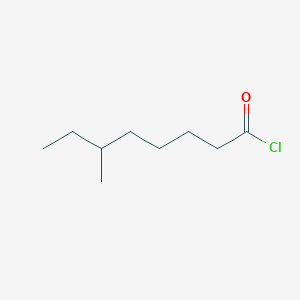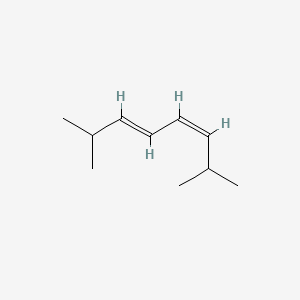
(3Z,5E)-2,7-dimethylocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E)-2,7-dimethylocta-3,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds, and its structure is characterized by the presence of methyl groups at the 2nd and 7th positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,7-dimethylocta-3,5-diene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired diene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts to promote the formation of the diene from simpler precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5E)-2,7-dimethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z,5E)-2,7-dimethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving dienes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism by which (3Z,5E)-2,7-dimethylocta-3,5-diene exerts its effects involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, triggering a cascade of biochemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,5E)-3,7-Dimethyl-1,3,5-octatriene: This compound has an additional double bond compared to (3Z,5E)-2,7-dimethylocta-3,5-diene, which affects its reactivity and applications.
(3Z,5E,7E)-Decatrienoic acid: This compound contains three double bonds and a carboxylic acid group, making it more reactive and suitable for different applications.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions
Eigenschaften
CAS-Nummer |
55682-64-9 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3Z,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5-,8-6+ |
InChI-Schlüssel |
FPZPWGSFHQXVRT-CGXWXWIYSA-N |
Isomerische SMILES |
CC(C)/C=C/C=C\C(C)C |
Kanonische SMILES |
CC(C)C=CC=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
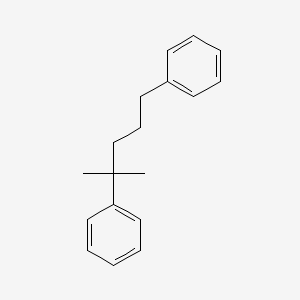

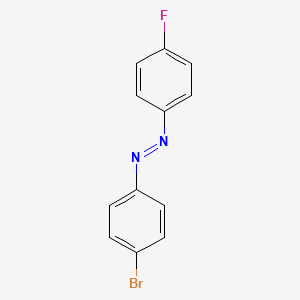
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
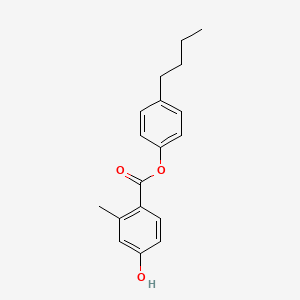
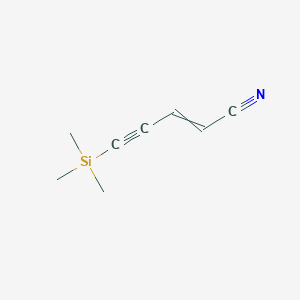
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
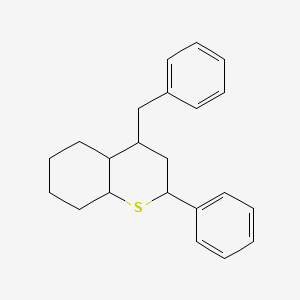
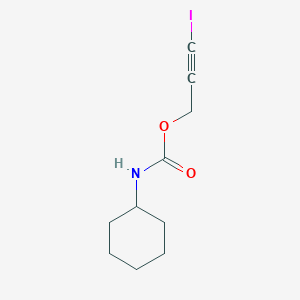
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
